4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde
CAS No.: 1015844-32-2
Cat. No.: VC2304035
Molecular Formula: C14H16N2O2
Molecular Weight: 244.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1015844-32-2 |
|---|---|
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 4-propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde |
| Standard InChI | InChI=1S/C14H16N2O2/c1-11(2)18-14-5-4-12(10-17)8-13(14)9-16-7-3-6-15-16/h3-8,10-11H,9H2,1-2H3 |
| Standard InChI Key | IPISKFFBJGWHOW-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |
| Canonical SMILES | CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |
Introduction
Chemical Identity and Structural Characteristics
4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde (CAS: 1015844-32-2) is an organic compound with a complex structure featuring a benzaldehyde core linked to a pyrazole ring through a methyl group, with an isopropoxy substituent on the benzene ring. The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
Chemical Identifiers and Physical Properties
The compound is characterized by several key identifiers and physical properties as outlined in Table 1:
Table 1: Chemical Identifiers and Physical Properties
| Parameter | Value |
|---|---|
| CAS Number | 1015844-32-2 |
| Molecular Formula | C14H16N2O2 |
| Molecular Weight | 244.29 g/mol |
| IUPAC Name | 4-propan-2-yloxy-3-(pyrazol-1-ylmethyl)benzaldehyde |
| InChI | InChI=1S/C14H16N2O2/c1-11(2)18-14-5-4-12(10-17)8-13(14)9-16-7-3-6-15-16/h3-8,10-11H,9H2,1-2H3 |
| InChIKey | IPISKFFBJGWHOW-UHFFFAOYSA-N |
| SMILES | CC(C)OC1=C(C=C(C=C1)C=O)CN2C=CC=N2 |
| Creation Date | 2009-05-27 |
| Last Modified | 2025-04-05 |
The structure incorporates several functional groups, including an aldehyde group (CHO), an isopropoxy group (OCH(CH3)2), and a pyrazole ring connected via a methylene bridge, creating a molecule with unique chemical and potentially biological properties .
Synthesis Methodologies
The synthesis of 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde typically involves multi-step organic reactions designed to introduce the pyrazole ring and the isopropoxy group to the benzaldehyde core.
General Synthetic Approach
A common synthetic route begins with an appropriately substituted isopropoxybenzaldehyde as the starting material, followed by reaction with pyrazole derivatives under specific conditions to yield the desired compound. These reactions often require:
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Mild acidic or basic environments
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Appropriate solvents to ensure solubility and reaction efficiency
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Controlled temperature conditions to optimize yield and minimize side reactions
The reaction products are typically analyzed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structural integrity and purity.
Chemical Properties and Reactivity
4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde exhibits chemical properties characteristic of its constituent functional groups.
Reactivity Profile
The compound demonstrates reactivity patterns consistent with its functional groups:
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Aldehyde Group: Highly reactive in nucleophilic addition reactions due to the presence of the carbonyl group
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Pyrazole Ring: Contributes to potential hydrogen bonding interactions and may participate in various chemical transformations
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Isopropoxy Group: Influences the compound's solubility profile and may affect its metabolic stability
These properties collectively make the compound suitable for various chemical transformations and potential applications in organic synthesis as a building block for more complex molecules.
Applications in Research and Development
4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde has several potential applications in research and development contexts.
Role in Medicinal Chemistry
In medicinal chemistry, this compound may serve as:
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Building Block: A starting material for the synthesis of more complex molecules with enhanced biological activities
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Lead Compound: A potential starting point for structure-activity relationship (SAR) studies aimed at developing novel therapeutics
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Pharmacophore Element: The pyrazole-benzaldehyde scaffold may represent a key structural element for specific biological activities
Applications in Proteomics and Structural Biology
The compound's unique structure may also make it valuable in:
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Probe Development: For studying biological systems and protein-ligand interactions
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Structural Analysis: As a model compound for understanding structure-activity relationships in similar molecules
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Analytical Standards: For use in chromatography and spectroscopic analyses
Structure-Activity Relationship Considerations
Understanding the structure-activity relationships (SAR) of pyrazole derivatives provides insight into how 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde might interact with biological targets.
Key Structural Features and Their Significance
Research on related pyrazole compounds suggests several key structural elements that may influence biological activity:
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Pyrazole Ring: Often serves as a hydrogen bond donor/acceptor in protein binding sites
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Benzaldehyde Moiety: The aldehyde group may participate in covalent or non-covalent interactions with protein targets
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Isopropoxy Substituent: May enhance lipophilicity and influence membrane permeability
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Methylene Bridge: Provides conformational flexibility that may affect receptor binding
Structural Modifications and Their Effects
Based on studies of similar compounds, certain modifications to the structure of 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde might produce derivatives with enhanced or altered biological properties:
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Substitutions on the Pyrazole Ring: May affect selectivity for specific targets
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Modifications to the Isopropoxy Group: Could influence metabolic stability and pharmacokinetic properties
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Alterations to the Benzaldehyde Portion: May affect binding affinity and selectivity
Future Research Directions
Given its structural features and the biological significance of related compounds, several avenues for future research on 4-Isopropoxy-3-pyrazol-1-ylmethyl-benzaldehyde seem promising:
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Comprehensive Biological Activity Screening: Systematic testing against various biological targets, particularly kinases and other enzyme families
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Development of Synthetic Analogs: Creation of a library of structural derivatives to explore structure-activity relationships
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Mechanistic Studies: Investigation of the molecular mechanisms underlying any observed biological activities
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Formulation Studies: Exploration of delivery systems to enhance bioavailability if therapeutic applications are identified
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